N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Description
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety at the 6-position and a benzenesulfonamide group at the 3-position of the phenyl ring. Its structure combines a planar pyridazine ring (a six-membered di-aza heterocycle) with a flexible piperidine substituent, which may influence both physicochemical properties and target binding interactions.
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,19-10-3-1-4-11-19)24-18-9-7-8-17(16-18)20-12-13-21(23-22-20)25-14-5-2-6-15-25/h1,3-4,7-13,16,24H,2,5-6,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXACSZIOLYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters. The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the phenyl ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions. Catalysts and reagents used in the synthesis are also carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrogen-containing heterocycle or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
This compound (Table 1, Compound B) is structurally identical to the target molecule except for a 4-methyl substitution on the piperidine ring. Key differences include:
- Molecular Weight : The methyl group increases the molecular weight by 15.04 g/mol compared to the target compound (408.52 vs. ~393.48 estimated for the unmethylated analogue).
- Lipophilicity : The logP value of 4.681 suggests enhanced lipophilicity due to the methyl group, which may improve membrane permeability but reduce aqueous solubility (logSw = -4.3557).
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide
This triazine-based analogue (Table 1, Compound C) replaces the pyridazine core with a chlorinated triazine ring and includes a benzylamino substituent. Notable contrasts include:
- Heterocycle Core : The triazine ring (three nitrogen atoms) may confer distinct electronic and steric properties compared to pyridazine (two nitrogen atoms).
- Synthesis : Prepared with an 87.3% yield using benzylamine in DMF, this compound exhibits a higher melting point (254–256°C) and distinct FTIR peaks (1388, 1515, 1572 cm⁻¹), reflecting differences in hydrogen bonding and crystallinity .
Table 1. Comparative Physicochemical Properties
*Estimated values for the target compound based on structural similarity to Compound B.
Biological Activity
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound’s molecular formula is with a molecular weight of 448.6 g/mol. The structure features a sulfonamide group, which is known for its role in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 904831-11-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide Bond : Reaction of a sulfonyl chloride with an amine.
- Introduction of Substituents : Alkylation reactions to introduce specific groups like piperidine and pyridazine moieties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating the effects of related pyridazine derivatives demonstrated inhibition of microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compounds enhanced caspase-3 activity, confirming their role as apoptosis inducers .
Case Study :
In a comparative analysis, three potential analogs showed varying degrees of cytotoxicity against MDA-MB-231 cells, with IC50 values ranging from 5 to 15 μM. These findings suggest that modifications in the piperidine and pyridazine rings can significantly influence biological activity.
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds containing this functional group inhibit bacterial growth by interfering with folic acid synthesis through the inhibition of dihydropteroate synthase. In vitro studies have shown that this compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for folate biosynthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it triggers pathways leading to programmed cell death, primarily through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
